2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid
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Overview
Description
2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid is an organic compound characterized by the presence of a trifluoroacetamido group attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid typically involves the reaction of 2-aminophenylacetic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-aminophenylacetic acid
Reagent: Trifluoroacetic anhydride
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2-(trifluoroacetamido)acetic acid
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- Trifluoroacetamide
Uniqueness
2-(2-(2,2,2-Trifluoroacetamido)phenyl)acetic acid is unique due to the specific positioning of the trifluoroacetamido group on the phenylacetic acid backbone. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7-4-2-1-3-6(7)5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |
InChI Key |
IYDKSJDKXHEHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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